4-Bromo-2-(4-methoxyphenyl)thiazole 4-Bromo-2-(4-methoxyphenyl)thiazole
Brand Name: Vulcanchem
CAS No.: 1078734-03-8
VCID: VC2393073
InChI: InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3
SMILES: COC1=CC=C(C=C1)C2=NC(=CS2)Br
Molecular Formula: C10H8BrNOS
Molecular Weight: 270.15 g/mol

4-Bromo-2-(4-methoxyphenyl)thiazole

CAS No.: 1078734-03-8

Cat. No.: VC2393073

Molecular Formula: C10H8BrNOS

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(4-methoxyphenyl)thiazole - 1078734-03-8

Specification

CAS No. 1078734-03-8
Molecular Formula C10H8BrNOS
Molecular Weight 270.15 g/mol
IUPAC Name 4-bromo-2-(4-methoxyphenyl)-1,3-thiazole
Standard InChI InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3
Standard InChI Key MUNWKDJOWYMCTP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC(=CS2)Br
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=CS2)Br

Introduction

Chemical Structure and Properties

4-Bromo-2-(4-methoxyphenyl)thiazole consists of a thiazole core with specific substituents. The thiazole ring is a five-membered heterocycle containing a sulfur atom and a nitrogen atom, providing a scaffold with distinctive reactivity patterns and potential for functionalization.

Basic Identification

The compound is characterized by the following identifiers:

ParameterValue
CAS Registry Number1078734-03-8
IUPAC Name4-bromo-2-(4-methoxyphenyl)-1,3-thiazole
Molecular FormulaC₁₀H₈BrNOS
Molecular Weight270.15 g/mol
MDL NumberMFCD11869497

Table 1: Basic identification parameters of 4-Bromo-2-(4-methoxyphenyl)thiazole

Structural Representation

The structure comprises a thiazole ring with a 4-methoxyphenyl group attached at the 2-position and a bromine atom at the 4-position. The molecular structure can be represented through various notations:

Structural ParameterValue
Standard InChIInChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3
Standard InChIKeyMUNWKDJOWYMCTP-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)Br
PubChem Compound ID25140740

Table 2: Structural representation parameters of 4-Bromo-2-(4-methoxyphenyl)thiazole

Physical Properties

While comprehensive physical property data specific to 4-Bromo-2-(4-methoxyphenyl)thiazole is limited in the available research literature, general properties can be inferred based on its structure and through comparison with similar thiazole derivatives:

  • Physical State: Likely a crystalline solid at room temperature

  • Solubility: Typically soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide; limited solubility in water

  • Storage Requirements: Should be stored in a dry, cool environment to prevent degradation

Synthesis Methods

Several synthetic routes can be employed to prepare 4-Bromo-2-(4-methoxyphenyl)thiazole, drawing from established methodologies for thiazole ring formation and subsequent functionalization.

Related Synthetic Approaches

Information from related thiazole derivatives suggests possible synthetic pathways. For instance, the synthesis of aryl thiazole derivatives often involves the reaction of aromatic aldehydes with o-aminothiophenol:

  • The reaction between 4-methoxybenzaldehyde (anisaldehyde) and an appropriate thioamide precursor could generate the 2-(4-methoxyphenyl)thiazole core

  • Subsequent bromination at the 4-position using N-bromosuccinimide (NBS) or another brominating agent could yield the desired 4-bromo derivative

Another potential approach might involve:

  • Reaction of 4-methoxybenzaldehyde with thiourea to form an intermediate

  • Cyclization with an α-haloketone containing a bromine leaving group

  • Further modifications to introduce the bromine at the 4-position

Applications

As a functionalized thiazole derivative, 4-Bromo-2-(4-methoxyphenyl)thiazole serves various purposes in scientific research and development.

Pharmaceutical Research

The compound holds potential in drug discovery efforts due to several characteristics:

  • Scaffold for Bioactive Compounds: Serves as a versatile scaffold for designing compounds with potential biological activities including anticancer and antimicrobial properties

  • Structure-Activity Relationship Studies: The presence of both a bromine atom (providing a reactive site for derivatization) and a methoxyphenyl group (potentially enhancing binding to biological targets) makes this compound valuable for structure-activity relationship investigations

  • Related Thiazole Applications: Related thiazole derivatives have demonstrated numerous pharmacological activities:

    • Antitumor activity

    • Antimicrobial effects

    • Anti-inflammatory properties

    • Antiviral potential

Chemical Synthesis

In organic synthesis, 4-Bromo-2-(4-methoxyphenyl)thiazole serves as:

  • Building Block: The bromine at the 4-position provides a reactive site for coupling reactions, making this compound valuable in constructing more complex molecular architectures

  • Intermediate: Can function as an intermediate in multi-step synthesis routes toward more complex heterocyclic systems

  • Functional Group Manipulations: The methoxy group presents opportunities for additional modifications, such as demethylation to form a hydroxyl group or other transformations

Related Compounds and Comparative Analysis

Understanding 4-Bromo-2-(4-methoxyphenyl)thiazole in the context of related compounds provides valuable insights into its potential applications and properties.

Structurally Related Thiazole Derivatives

CompoundCAS NumberKey Structural Differences
2,4-Dibromothiazole4175-77-3Contains a second bromine atom at position 2 instead of the 4-methoxyphenyl group
2-(4-Methoxyphenyl)thiazole23583-48-4Lacks the bromine atom at position 4
2-Bromo-4-(4-methoxyphenyl)thiazole99073-84-4Has the bromine at position 2 and the 4-methoxyphenyl group at position 4
4-Bromo-2-(3-chloro-4-methoxyphenyl)thiazole1889543-04-7Contains an additional chlorine atom on the methoxyphenyl group

Table 3: Structural comparison of 4-Bromo-2-(4-methoxyphenyl)thiazole with related thiazole derivatives

Functional Comparison

The presence of specific functional groups contributes to the distinct properties and applications of these related compounds:

  • Bromine Position: The position of the bromine atom (4 versus 2 in related compounds) affects reactivity patterns, particularly for cross-coupling reactions and nucleophilic substitutions

  • Methoxyphenyl Group: The 4-methoxyphenyl substituent typically enhances:

    • Solubility in organic solvents

    • Potential interactions with biological targets through hydrogen bonding

    • Electronic properties of the thiazole ring through resonance effects

  • Additional Substituents: Compounds with additional functional groups (such as chlorine in 4-Bromo-2-(3-chloro-4-methoxyphenyl)thiazole) offer expanded opportunities for structure-activity relationship studies and targeted modifications

Current Research and Future Directions

While specific research focusing exclusively on 4-Bromo-2-(4-methoxyphenyl)thiazole is limited in the current literature, several promising research directions emerge based on the properties and applications of related thiazole derivatives.

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